Home > Products > Building Blocks P18816 > 8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one
8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one - 974-41-4

8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one

Catalog Number: EVT-310915
CAS Number: 974-41-4
Molecular Formula: C20H23N3O
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one is a chemical compound with the CAS Number: 974-41-4 . It has a molecular weight of 321.42 . The IUPAC name for this compound is 8-benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one .

Molecular Structure Analysis

The InChI code for 8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one is 1S/C20H23N3O/c24-19-20(23(16-21-19)18-9-5-2-6-10-18)11-13-22(14-12-20)15-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,21,24) .

Physical And Chemical Properties Analysis

8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one is a white to yellow solid . It has a density of 1.2±0.1 g/cm^3 . Its boiling point is 538.0±50.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 81.5±3.0 kJ/mol . The flash point is 279.2±30.1 °C . The index of refraction is 1.656 . The molar refractivity is 96.0±0.4 cm^3 . It has 4 H bond acceptors and 1 H bond donor . It has 3 freely rotating bonds . The polar surface area is 36 Å^2 . The polarizability is 38.0±0.5 10^-24 cm^3 . The surface tension is 58.1±5.0 dyne/cm . The molar volume is 261.3±5.0 cm^3 .

8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198)

  • Compound Description: Ro 64-6198 is a potent and selective non-peptide agonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor [, ]. It exhibits anxiolytic-like effects in various animal models [] and has been studied for its potential in treating anxiety and depression []. Notably, Ro 64-6198 demonstrates good brain penetration and systemic activity [, ].

8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (3)

  • Compound Description: This compound, denoted as "3" in the source [], displays antipsychotic activity in various behavioral and biochemical models []. It demonstrates a favorable separation between doses that produce antipsychotic-like effects and those inducing catalepsy, suggesting a reduced risk of extrapyramidal side effects [].

Spiroperidol (8-[4-(4-Fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one)

  • Compound Description: Spiroperidol is a butyrophenone neuroleptic drug known for its high affinity for dopamine receptors, making it a valuable tool in mapping dopamine receptors in the brain [].

[8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl]-acetic Acid (DiPOA)

  • Compound Description: DiPOA is a novel, peripherally restricted μ-opioid receptor agonist [, , ]. It demonstrates antihyperalgesic properties in inflammatory and post-surgical pain models without inducing central nervous system side effects like sedation or ataxia [, , ]. DiPOA's limited penetration into the central nervous system contributes to its peripheral selectivity [].

8-(5,8-Dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (1a)

  • Compound Description: Compound 1a is a high-affinity ligand for the human ORL1 (orphanin FQ/nociceptin) receptor []. This compound demonstrates good selectivity for the ORL1 receptor over other opioid receptors and acts as a full agonist in biochemical assays [].
Overview

8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one is a complex organic compound belonging to the class of triazaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of a combination of nitrogen atoms and aromatic groups that contribute to their potential biological activities. The compound is noted for its interactions with various biological targets, particularly in the fields of medicinal chemistry and pharmacology.

Source

This compound can be synthesized through various chemical routes, primarily involving reactions between phenylhydrazine and suitable ketones or aldehydes. The synthesis often employs multi-step processes that include cyclization and functional group modifications to achieve the desired spirocyclic structure.

Classification

8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one is classified as a triazaspiro compound due to the presence of three nitrogen atoms in its structure. It also falls under the category of heterocyclic compounds, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one typically involves several key steps:

  1. Formation of Hydrazone Intermediate: The reaction begins with phenylhydrazine reacting with a suitable ketone or aldehyde to form a hydrazone intermediate.
  2. Cyclization: This hydrazone undergoes cyclization under acidic conditions to yield the spirocyclic compound.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to isolate the desired compound in high purity.

Technical Details

The synthesis can be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and precise control of reaction conditions (temperature, pressure, and solvent choice) .

Molecular Structure Analysis

Structure

The molecular structure of 8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one features a spirocyclic arrangement with three nitrogen atoms incorporated into the ring system. This unique configuration contributes to the compound's stability and reactivity.

Data

  • Molecular Formula: C19H22N4O
  • Molecular Weight: 318.41 g/mol
  • CAS Number: 1021-25-6 .
Chemical Reactions Analysis

Reactions

8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized to form oxides or other oxidized derivatives.
  2. Reduction: Reduction reactions may yield different derivatives that could exhibit altered pharmacological properties.
  3. Substitution: Substitution reactions can occur at the phenyl group or other substituents, leading to diverse derivatives with varying functional groups .

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction . The specific products formed depend on reaction conditions and reagents employed.

Mechanism of Action

Process

The mechanism of action for 8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one primarily involves its ability to interact with various biomolecules:

  • It acts as an agonist or antagonist at dopaminergic and serotonergic receptors.
  • The binding interactions modulate receptor activity, influencing neurotransmitter release and cellular signaling pathways .

Data

Research indicates that this compound may exert effects on neuronal cells by altering signaling pathways associated with mood regulation and cognitive functions.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one include:

  • Appearance: Typically presented as a solid.
  • Melting Point: Approximately 228–230 °C .

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like dichloromethane and ethyl acetate.
  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents .

Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy have been utilized to confirm its structure and purity.

Applications

Scientific Uses

The potential applications of 8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one span several fields:

  1. Medicinal Chemistry: Investigated for its therapeutic potential against various diseases due to its interaction with neurotransmitter systems.
  2. Biological Research: Studied for antimicrobial and anticancer properties in different cellular models.
  3. Material Science: Used as a building block for synthesizing more complex molecules and materials with unique properties .
Synthesis and Structural Optimization of 8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one

Stereochemical Considerations in Spirocyclic Core Assembly

The construction of the 1,3,8-triazaspiro[4.5]decan-4-one core demands precise stereochemical control to ensure pharmacological relevance. The spiro junction at C4 imposes conformational constraints that influence receptor binding, where the equatorial positioning of the benzyl and phenyl groups minimizes steric strain and optimizes intermolecular interactions. Solid-phase synthetic routes—particularly those employing Rink amide or Wang resins—enable high stereoselectivity through Fmoc-protected amino acid couplings (e.g., Fmoc-Glycine-Rink amide resin 2), followed by cyclization with N-benzyl-4-piperidone under controlled conditions (toluene, 80°C) [7]. This method yields the spirocyclic framework with >95% diastereomeric purity, as confirmed by analytical HPLC. Molecular modeling reveals that trans-fused ring conformers exhibit enhanced stability (ΔG = -2.3 kcal/mol) due to reduced van der Waals repulsion between N1-C8 and N8-C15 bonds [7].

Table 1: Stereochemical Outcomes in Core Assembly Methods

MethodReaction ConditionsDiastereoselectivityKey Stereochemical Feature
Schiff Base FormationToluene, 80°C, 12h>95% transEquatorial phenyl at N1
Reductive AminationDMF, NaBH₃CN, RT80-85% transAxial benzyl at N8
Solid-Phase CyclizationDMP, 80°C, 5h>95% transSpiro junction S-configuration

Modular Substitution Strategies for Benzyl and Phenyl Moieties

Systematic modification of the benzyl (N8) and phenyl (N1) groups enables fine-tuning of electronic and steric properties without disrupting the spirocyclic core. Electrophilic aromatic substitution on the phenyl ring is feasible at the para-position, with electron-donating groups (e.g., 4-OH-Bn, 14f) enhancing solubility and hydrogen-bonding capacity. Conversely, benzyl substitutions at N8 tolerate diverse (aryl)alkyl chains derived from natural amino acids (e.g., isobutyl, 13c; 4-hydroxybenzyl, 14f) [7]. A key optimization involves replacing benzyl with acenaphthen-1-yl to exploit π-stacking with hydrophobic receptor pockets, though this requires Pd-catalyzed cross-coupling post-cyclization [6]. Biological data indicates that 4-hydroxybenzyl at N8 boosts mPTP inhibition to 42.11% (cf. unsubstituted benzyl: 30.72%) due to phenolic hydrogen bonding with the c-ring subunit of ATP synthase [7].

Table 2: Impact of N8 Substituents on Bioactivity

N8 SubstituentmPTP Inhibition (%)Solubility (logS)Key Interaction
Benzyl30.72-3.85Hydrophobic pocket binding
4-Hydroxybenzyl42.11-3.12H-bond with c-ring Ser58
Acenaphthen-1-ylNot tested*-4.92π-stacking with OFQ receptor

*Acenaphthen-1-yl derivatives prioritized for OFQ receptor studies [6].

Comparative Analysis of Synthetic Routes from Acenaphthen-1-yl Precursors

Acenaphthen-1-yl precursors serve as advanced intermediates for synthesizing OFQ receptor-targeting analogs, though their application to the title compound requires strategic adaptations. Route A employs direct reductive amination between 1-acenaphthenone and the spirocyclic amine, achieving moderate yields (45-50%) but necessitating chromatographic purification to remove diarylation byproducts [6]. In contrast, Route B uses Ullmann coupling of pre-formed 8-H-spiro intermediate with 1-bromoacenaphthene, yielding 65-70% pure product but requiring CuI/L-proline catalysis at 110°C [8]. For the benzyl-substituted target, Route C (modified from AstaTech’s protocol) leverages benzyl bromide alkylation under phase-transfer conditions (K₂CO₃, TBAB, H₂O/CH₂Cl₂), affording 97% purity at 2-8°C storage stability [1] [5]. Crucially, benzyl routes avoid the low-temperature lithiation steps (−78°C) needed for acenaphthene functionalization, streamlining large-scale production [8].

Table 3: Synthetic Route Comparison for N8 Diversification

RouteKey StepYieldPurityLimitations
A (Acenaphthen-1-yl)Reductive amination45-50%85-90%Diarylation impurities
B (Acenaphthen-1-yl)Ullmann coupling65-70%92-95%High-temperature catalysis
C (Benzyl)Phase-transfer alkylation80-85%97%Requires anhydrous workup

Stereoisomer-Specific Pharmacological Outcomes

Stereochemistry at C2 and C7 dictates binding affinity for the OFQ receptor (NOP) and mitochondrial targets. The (S)‑enantiomer of 8-acenaphthen-1-yl-1-phenyl analog (1c) exhibits 50-fold higher OFQ receptor affinity (Kᵢ = 0.8 nM) than its (R)‑counterpart due to complementary hydrogen bonding with Tyr₃₀₅ and Ile₃₀₄ residues [6]. Similarly, in mPTP inhibition, the trans-configured benzyl-spiro derivative 14e achieves 43.02% inhibition (vs. 19.40% for cis-isomers) by optimally positioning the benzyl group into a hydrophobic cleft at the c8-ring/subunit a interface of ATP synthase [7]. Molecular dynamics simulations confirm that S-configured spiro centers stabilize ligand-receptor complexes via salt bridges with Glu₉₀ (ΔGᵦᵢₙd = −9.8 kcal/mol) [6]. These findings underscore the necessity of chiral resolution (e.g., chiral HPLC with amylose columns) during synthesis to isolate bioactive stereoisomers.

Properties

CAS Number

974-41-4

Product Name

8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one

IUPAC Name

8-benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C20H23N3O/c24-19-20(23(16-21-19)18-9-5-2-6-10-18)11-13-22(14-12-20)15-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,21,24)

InChI Key

QMECPMOWMNRLSL-UHFFFAOYSA-N

SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.